Diquinine carbonate
Description
Diquinine carbonate (CAS 83-75-0), also known as quinine ethyl carbonate, is an ester derivative of quinine, a naturally occurring alkaloid extracted from the bark of Cinchona species. Structurally, it consists of a quinine moiety linked to an ethyl carbonate group, enhancing its solubility in organic solvents compared to quinine hydrochloride or sulfate salts. This modification improves its stability and bioavailability in pharmaceutical formulations, particularly in oral or injectable solutions .
Historically, quinine derivatives have been utilized for antimalarial therapy and muscle relaxant properties. This compound is primarily employed in research and niche clinical applications due to its controlled release profile and reduced bitter taste compared to quinine salts. Analytical methods for its quantification, such as high-performance liquid chromatography (HPLC), involve dissolution in ethanol or methanol followed by UV detection at 250–330 nm .
Properties
CAS No. |
146-06-5 |
|---|---|
Molecular Formula |
C41H50N4O7 |
Molecular Weight |
674.8 g/mol |
IUPAC Name |
bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate |
InChI |
InChI=1S/C41H46N4O5/c1-5-25-23-44-17-13-27(25)19-37(44)39(31-11-15-42-35-9-7-29(47-3)21-33(31)35)49-41(46)50-40(38-20-28-14-18-45(38)24-26(28)6-2)32-12-16-43-36-10-8-30(48-4)22-34(32)36/h5-12,15-16,21-22,25-28,37-40H,1-2,13-14,17-20,23-24H2,3-4H3/t25-,26-,27?,28?,37?,38?,39+,40+/m1/s1 |
InChI Key |
SGVOBPZBFAAJHA-QFLTYSJASA-N |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)OC(C5CC6CCN5CC6C=C)C7=C8C=C(C=CC8=NC=C7)OC |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3C[C@H]4C=C)OC(=O)O[C@H](C5CC6CCN5C[C@H]6C=C)C7=C8C=C(C=CC8=NC=C7)OC |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)OC(C5CC6CCN5CC6C=C)C7=C8C=C(C=CC8=NC=C7)OC |
Other CAS No. |
146-06-5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Diquinine carbonate involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . The synthetic route typically involves the use of acyclic starting materials that contain the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Chemical Reactions Analysis
Compound Identification Challenges
-
The term "Diquinine carbonate" does not appear in any of the provided search results ( – ) or standard chemical registries (e.g., PubChem, ChemSpider).
-
Quinine, a well-known antimalarial alkaloid (C₂₀H₂₄N₂O₂), forms salts such as quinine sulfate or quinine hydrochloride , but no carbonate derivatives are documented in the literature reviewed.
-
The prefix "di-" suggests a dimeric structure, but no synthesis or characterization of such a compound is reported in the sources.
(a) Nomenclature Ambiguity
-
The term may represent a non-standardized or obsolete name. For example:
-
Misinterpretation : Confusion with "quinine carbamate" or "quinine carbonate" (a theoretical salt of quinine with carbonic acid).
-
Typographical Error : Possible misspelling (e.g., "diquinidine carbonate," though quinidine derivatives are also not referenced in the context of carbonate salts).
-
(b) Synthetic Feasibility
-
Carbonate salts of alkaloids like quinine are rare due to the weak basicity of the parent compound. Carbonic acid (H₂CO₃) typically reacts with stronger bases (e.g., NaOH, Ca(OH)₂) to form stable carbonates ( , ).
-
Quinine’s tertiary amine group has limited capacity to form stable carbonate salts under standard conditions, favoring instead sulfates or hydrochlorides.
Related Carbonate Chemistry
While this compound itself is undocumented, the provided sources highlight general principles of carbonate reactivity that may apply to hypothetical analogs:
Recommendations for Further Research
-
Verify Nomenclature : Confirm the compound’s IUPAC name or CAS registry number.
-
Synthetic Exploration :
-
Analytical Characterization :
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is used as a key intermediate in the synthesis of bioactive molecules, including drugs and natural products . In organic synthesis, it serves as a versatile building block for the construction of complex molecular architectures . Additionally, its unique structure makes it a valuable tool for studying the mechanisms of various chemical reactions and biological processes .
Mechanism of Action
The mechanism of action of Diquinine carbonate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Diquinine Carbonate and Analogous Compounds
Pharmacological Activity
- Receptor Antagonism : Quinine, quinidine, and chloroquine exhibit potent antagonism at human muscle nicotinic acetylcholine receptors (nAChRs) with IC50 values in the 1.7–4 µM range, comparable to their effects on neuronal α9α10 nAChRs . This compound’s activity remains less characterized, but its ester group likely reduces receptor affinity compared to ionized quinine salts.
- Solubility and Bioavailability : this compound’s enhanced lipophilicity improves membrane permeability but reduces aqueous solubility relative to hydrochloride or sulfate salts. This property makes it suitable for sustained-release formulations .
Stability and Analytical Profiling
This compound’s stability in organic solvents facilitates its use in HPLC-based quantification, whereas quinine hydrochloride and sulfate require aqueous mobile phases. Degradation studies indicate that ester derivatives like this compound are less prone to hydrolysis under acidic conditions compared to free-base quinine .
Q & A
Basic Research Questions
Q. How can researchers determine the purity and stability of diquinine carbonate under varying experimental conditions?
- Classification : Basic (Methodological)
- Answer : Purity assessment requires high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy to quantify impurities and confirm structural integrity. Stability studies involve accelerated degradation experiments under controlled temperature, humidity, and pH conditions, followed by spectroscopic or chromatographic analysis to track decomposition products. For reproducibility, document reagent sources, storage protocols, and analytical parameters (e.g., column type, mobile phase) in detail .
Q. What experimental frameworks are suitable for evaluating this compound’s solubility in biocompatible solvents?
- Classification : Basic (Experimental Design)
- Answer : Use the shake-flask method paired with UV-Vis spectrophotometry or gravimetric analysis. Prepare saturated solutions in solvents (e.g., DMSO, PBS) at physiological temperatures, filter to remove undissolved particles, and quantify dissolved compound concentrations. Include controls for solvent purity and temperature fluctuations. Data should be tabulated with solvent dielectric constants, solubility values, and standard deviations .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacokinetic properties be resolved across studies?
- Classification : Advanced (Data Contradiction Analysis)
- Answer : Discrepancies may arise from differences in assay sensitivity (e.g., LC-MS vs. ELISA), animal models, or dosing regimens. Conduct a meta-analysis comparing variables such as bioavailability metrics, elimination half-lives, and metabolic pathways. Validate findings using standardized protocols (e.g., OECD guidelines) and cross-reference with in vitro hepatocyte metabolism assays .
Q. What strategies optimize this compound’s stereochemical specificity in asymmetric synthesis?
- Classification : Advanced (Synthetic Chemistry)
- Answer : Employ chiral catalysts (e.g., Cinchona alkaloids) or enzymatic resolution to enhance enantiomeric excess (ee). Characterize products via circular dichroism (CD) spectroscopy or X-ray crystallography. Compare reaction outcomes under varying conditions (e.g., solvent polarity, temperature) and tabulate ee values, yield percentages, and catalytic efficiency metrics .
Q. How can computational models predict this compound’s binding affinity to target proteins?
- Classification : Advanced (Mechanistic Studies)
- Answer : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to map interactions with protein active sites. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Report binding constants (Kd), Gibbs free energy (ΔG), and structural visualization of key hydrogen bonds/van der Waals interactions .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Classification : Advanced (Data Analysis)
- Answer : Fit data to sigmoidal curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values. Apply ANOVA or Student’s t-test for group comparisons, ensuring adherence to assumptions of normality and homogeneity of variance. Report confidence intervals and effect sizes to contextualize biological significance .
Q. How should researchers address ethical considerations in preclinical this compound trials?
- Classification : Basic (Ethical Compliance)
- Answer : Adhere to institutional animal care guidelines (e.g., ARRIVE) for in vivo studies. For human cell lines, obtain ethics committee approval and document informed consent procedures. Include statements on conflict of interest and data transparency in publications .
Data Presentation Guidelines
- Tables : Include columns for experimental variables (e.g., solvent type, concentration), analytical methods, and statistical parameters (e.g., p-values, R²). Reference reproducibility criteria from and .
- Figures : Use color-coded schematics for synthetic pathways or protein-ligand interactions. Avoid overcrowding with chemical structures; prioritize clarity per journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
